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(2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone
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Overview
Description
(2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone is a heterocyclic compound that combines the structural features of both pyridine and imidazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone typically involves the reaction of 2-aminopyridine with imidazole derivatives under specific conditions. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
(2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. For instance, it can act as an electrophilic probe that acylates the 2’-OH in the RNA backbone, which is useful in RNA SHAPE-MaP experiments. This interaction helps in analyzing RNA secondary structures at single nucleotide resolution .
Comparison with Similar Compounds
(1-Methyl-1H-imidazol-2-yl)(3-methyl-4-{3-[(pyridin-3-ylmethyl)-amino]-propoxy}-benzofuran-2-yl)-methanone: This compound shares structural similarities but differs in its functional groups and biological activities.
Bis(4-(1H-imidazol-1-yl)phenyl)methanone: Another related compound with distinct coordination properties and applications.
Uniqueness: (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone is unique due to its specific combination of pyridine and imidazole rings, which confer distinct chemical reactivity and biological activity. Its ability to act as an electrophilic probe in RNA studies sets it apart from other similar compounds .
Biological Activity
The compound (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone , also known as 2A3 , has garnered attention for its diverse biological activities, particularly in the fields of molecular biology and pharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Name: this compound
- Molecular Weight: 188.19 g/mol
- CAS Number: 2765091-45-8
2A3 acts primarily as an electrophilic chemical probe that acylates the 2'-OH in the RNA backbone. This property enables it to be utilized in RNA SHAPE-MaP experiments , which are designed to analyze RNA secondary structures at single nucleotide resolution. The compound is notable for its ability to label single-stranded or flexible regions of RNA more effectively than folded regions, providing a higher signal-to-noise ratio and prediction accuracy compared to other probes like NAI .
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2A3. It has been shown to exhibit significant activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
Bacterial Strain | MIC (µg/mL) |
---|---|
Bacillus subtilis | 75 |
Enterococcus faecalis | 125 |
Escherichia coli | <125 |
Pseudomonas aeruginosa | 150 |
These findings suggest that 2A3 can be a potential candidate for developing new antimicrobial agents .
2. Antiviral Potential
The compound's ability to interact with RNA suggests potential applications in antiviral therapies. By targeting RNA structures, it may inhibit viral replication processes, although specific studies on its antiviral efficacy are still needed.
Case Study: RNA Structure Probing
In a study focusing on the use of 2A3 in RNA structure probing, researchers demonstrated that it effectively labeled flexible regions of RNA in live cells. This capability was crucial for understanding the dynamics of RNA folding and interactions within cellular environments. The results indicated that using 2A3 could enhance the accuracy of RNA secondary structure predictions significantly .
Research Findings on Antimicrobial Efficacy
In another research effort, derivatives of imidazole were synthesized and tested for their antimicrobial properties, revealing that compounds structurally related to 2A3 exhibited varying degrees of activity against common pathogens. These findings support the hypothesis that modifications to the imidazole or pyridine rings can influence biological activity, paving the way for further development of targeted antimicrobial therapies .
Properties
Molecular Formula |
C9H8N4O |
---|---|
Molecular Weight |
188.19 g/mol |
IUPAC Name |
(2-aminopyridin-3-yl)-imidazol-1-ylmethanone |
InChI |
InChI=1S/C9H8N4O/c10-8-7(2-1-3-12-8)9(14)13-5-4-11-6-13/h1-6H,(H2,10,12) |
InChI Key |
HTSCLDQAVWRITQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(=O)N2C=CN=C2 |
Origin of Product |
United States |
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